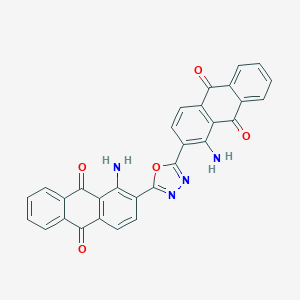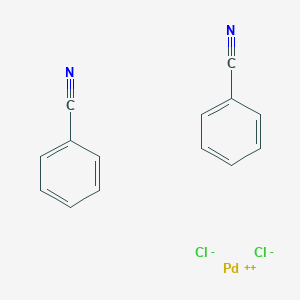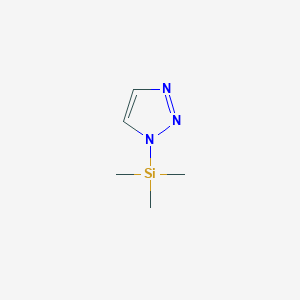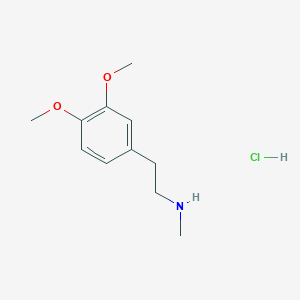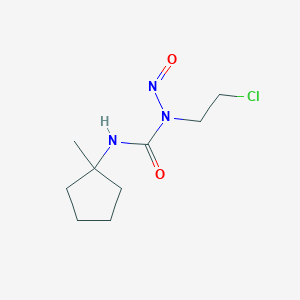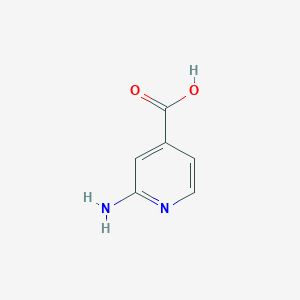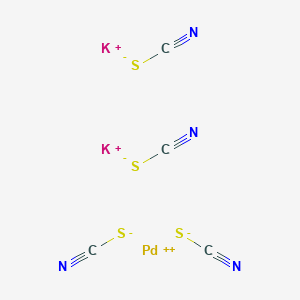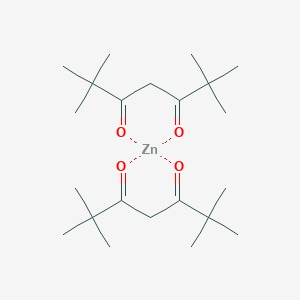
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione utilizes starting materials such as pinacolone and methyl pivalate, with sodium hydride serving as a base in tetrahydrofuran. Optimal reaction conditions have been identified, leading to a product yield of 64.5% (Zhuang Yan-Xin, 2007).
Molecular Structure Analysis
X-ray crystal structures provide insight into the molecular structures related to 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with lead, revealing monomeric structures with chelating units distorted from a stereochemically active lone pair of electrons at the lead (II) center (Malik et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 2,2,6,6-Tetramethylheptane-3,5-dione, such as the copper salt-catalyzed ether formation from aryl bromides or iodides and phenols, highlight its role in accelerating difficult reactions under moderate conditions (Buck et al., 2002).
Physical Properties Analysis
The metalorganic chemical vapor deposition (MOCVD) of carbon-free ZnO using bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc demonstrates the precursor's effective decomposition, leading to highly c-axis-oriented ZnO films on Si(100) with reduced surface carbon, indicating clean decomposition (Saraf et al., 2007).
Chemical Properties Analysis
Investigations into the chemical properties of 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with zinc, as in coordination polymers, reveal detailed structures and bonding patterns, such as in the synthesis and structure of catena((μ2-4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione-O,O′)dichloro-zinc), illustrating the complex's tetrahedral zinc coordination polyhedron (Netreba & Somov, 2017).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of α-aryl-β-diketones
-
Synthesis of dicyanamidobenzene-bridge diruthenium complex
-
Synthesis of orange-emitting iridium (III) complex
-
Synthesis of ceria-based materials
-
Synthesis of Copper Complexes
-
Synthesis of Titanium Complexes
-
Synthesis of Zirconium Complexes
-
Synthesis of Nickel Complexes
-
Synthesis of Chromium Complexes
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQBMHHOXESRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC | |
CAS RN |
14363-14-5 | |
| Record name | Zinc di(pivaloylmethane) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




